molecular formula C20H22ClNO4 B14595377 4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid CAS No. 61629-73-0

4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid

Cat. No.: B14595377
CAS No.: 61629-73-0
M. Wt: 375.8 g/mol
InChI Key: WAEDEGWSINFQQR-UHFFFAOYSA-N
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Description

4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid is an organic compound with a complex structure It is characterized by the presence of a butanoic acid moiety attached to a phenyl ring, which is further substituted with a 5-chloro-2-methoxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted into its corresponding acid chloride. This intermediate is reacted with 4-aminophenethylamine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide linkage can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 5-chloro-2-hydroxybenzamido derivative.

    Reduction: Formation of 5-chloro-2-methoxybenzylamine derivative.

    Substitution: Formation of 5-methoxy-2-substituted benzamido derivative.

Scientific Research Applications

4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 5-chloro-2-methoxybenzamido group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chloro-2-m

Properties

CAS No.

61629-73-0

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]butanoic acid

InChI

InChI=1S/C20H22ClNO4/c1-26-18-10-9-16(21)13-17(18)20(25)22-12-11-15-7-5-14(6-8-15)3-2-4-19(23)24/h5-10,13H,2-4,11-12H2,1H3,(H,22,25)(H,23,24)

InChI Key

WAEDEGWSINFQQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)CCCC(=O)O

Origin of Product

United States

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